molecular formula C19H19ClN2O2S2 B2428030 3-((4-Chlorophenyl)amino)-2-((4-(isopropyl)phenyl)sulfonyl)-3-methylthioprop-2-enenitrile CAS No. 1025318-25-5

3-((4-Chlorophenyl)amino)-2-((4-(isopropyl)phenyl)sulfonyl)-3-methylthioprop-2-enenitrile

Cat. No. B2428030
M. Wt: 406.94
InChI Key: VIJVDTITJQKGQH-HNENSFHCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For example, the amino group could be introduced through a nucleophilic substitution reaction, the sulfonyl group through a sulfonation reaction, and the nitrile group through a cyanation reaction .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine the structure .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on its functional groups. For example, the amino group could participate in acid-base reactions, the sulfonyl group in electrophilic aromatic substitution reactions, and the nitrile group in nucleophilic addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. These could include its melting point, boiling point, solubility in various solvents, and reactivity with different reagents .

Scientific Research Applications

Enzyme Inhibition and Disease Treatment

Compounds structurally related to 3-((4-Chlorophenyl)amino)-2-((4-(isopropyl)phenyl)sulfonyl)-3-methylthioprop-2-enenitrile have shown potential as enzyme inhibitors. For instance, derivatives have been developed as potent inhibitors of human leukocyte elastase, which may be beneficial in treating conditions like lung damage in disease models (Bernstein et al., 1995). Additionally, similar compounds have been synthesized with potential antimicrobial activities, possibly offering new avenues for treating bacterial and fungal infections (Sah et al., 2014).

Medicinal Chemistry and Drug Development

The structure of 3-((4-Chlorophenyl)amino)-2-((4-(isopropyl)phenyl)sulfonyl)-3-methylthioprop-2-enenitrile is relevant in the field of medicinal chemistry. Compounds with similar structures have been evaluated for their ability to inhibit key enzymes in the human body, which is essential in the development of new drugs (Niwata et al., 1997). For example, derivatives have been studied for their anticonvulsant properties, contributing to the development of treatments for neurological disorders (Kubicki et al., 2000).

Chemical Synthesis and Material Science

In the field of chemical synthesis and material science, related compounds have been synthesized and studied for their potential applications. For instance, studies have been conducted on the synthesis of 4-sulfur-substituted phenylserines, which are precursors for important pharmaceutical agents (Kaptein et al., 1998). Moreover, novel heterocyclic disperse dyes with thiophene moieties have been developed for dyeing polyester fibers, showcasing the versatility of these compounds in industrial applications (Iyun et al., 2015).

Safety And Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if it were toxic, it could pose a risk to health. If it were reactive, it could pose a risk of fire or explosion .

Future Directions

The future directions for research on this compound could include exploring its potential uses, studying its properties in more detail, and developing methods for its safe and efficient synthesis .

properties

IUPAC Name

(Z)-3-(4-chloroanilino)-3-methylsulfanyl-2-(4-propan-2-ylphenyl)sulfonylprop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O2S2/c1-13(2)14-4-10-17(11-5-14)26(23,24)18(12-21)19(25-3)22-16-8-6-15(20)7-9-16/h4-11,13,22H,1-3H3/b19-18-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIJVDTITJQKGQH-HNENSFHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)C(=C(NC2=CC=C(C=C2)Cl)SC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)/C(=C(/NC2=CC=C(C=C2)Cl)\SC)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((4-Chlorophenyl)amino)-2-((4-(isopropyl)phenyl)sulfonyl)-3-methylthioprop-2-enenitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.